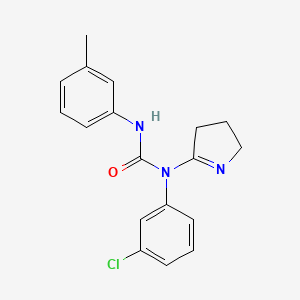

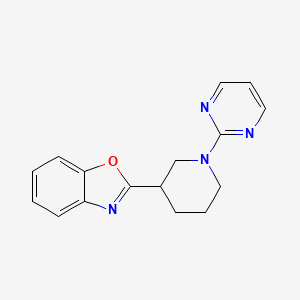

![molecular formula C17H19N3OS B2495205 3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 865658-72-6](/img/structure/B2495205.png)

3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The research in the area of pyrazolo[3,4-b]quinolin-5-one derivatives is driven by their potential applications due to their unique structural and chemical properties. These compounds have been synthesized and studied for their diverse chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related tricyclic linear 3,7,7-trimethyl pyrazolo[3,4-b]quinolin-5-ones involves reactions of 5-amino-3-methyl-1H-pyrazole with dimedone and aldehydes, offering good yields through a regioselective process (Quiroga et al., 2001). This methodology provides a basis for synthesizing structurally similar compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by various spectroscopic methods. For instance, the supramolecular structure of a closely related compound, 3,7,7-trimethyl-4-(β-naphthyl)-4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-one, was analyzed, revealing a hydrogen-bonding pattern forming anti-parallel chains and corrugated sheets (Cannon et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[3,4-b]quinolin-5-ones includes various reactions under catalyst-free conditions, leading to diverse derivatives with potential biological and pharmacological activities (Ezzati et al., 2017). These reactions often yield high selectivity and good to high product yields.

Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

- The regioselective synthesis of tricyclic compounds including 3,7,7-trimethyl-4,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones has been demonstrated through reactions of amino-pyrazoles with dimedone and aldehydes, highlighting a methodology that yields these compounds in good outcomes. This research also delves into the reaction mechanism and structural studies of the tautomeric forms of these compounds (Quiroga et al., 2001).

- Innovative one-pot synthesis methods in aqueous media have been developed for pyrazolo[3,4-b]quinolin-5(6H)-one derivatives, showcasing convenient operation, higher yields, and environmentally friendly procedures compared to previous methods. This approach leverages the three-component reaction of aromatic aldehydes, phenylpyrazolamine, and dimedone (Wang & Shi, 2012).

- Efficient synthesis techniques utilizing ionic liquids for pyrazolo[3,4‐b]quinolin‐5(6H)‐one derivatives have been explored. This method highlights advantages such as easier work-up, milder reaction conditions, and short reaction times, positioning it as an environmentally benign alternative (Shi & Yang, 2011).

Propriétés

IUPAC Name |

3,7,7-trimethyl-4-thiophen-2-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-9-13-15(12-5-4-6-22-12)14-10(18-16(13)20-19-9)7-17(2,3)8-11(14)21/h4-6,15H,7-8H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMYFDMCVMPKBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

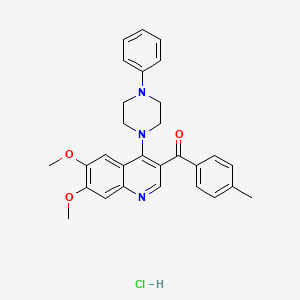

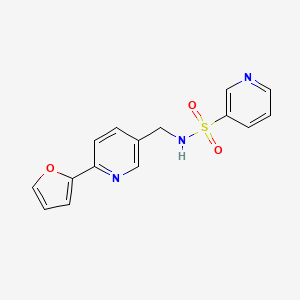

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

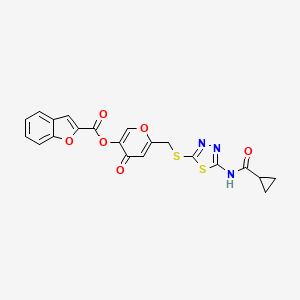

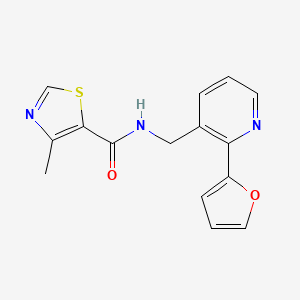

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)

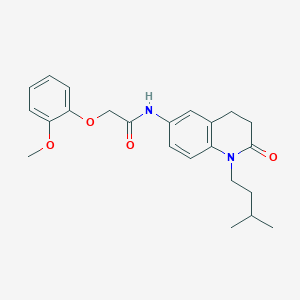

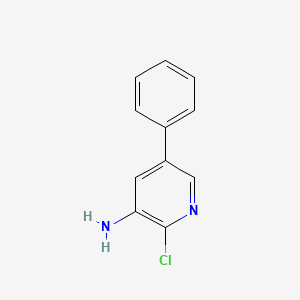

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)